Isocotoin
Description
Properties
Molecular Formula |
C14H12O4 |
|---|---|
Molecular Weight |
244.24 g/mol |
IUPAC Name |
(2,4-dihydroxy-6-methoxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H12O4/c1-18-12-8-10(15)7-11(16)13(12)14(17)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
InChI Key |
CIKBLPYUSUJOHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Role of High-Throughput Screening
This compound was identified through high-throughput screening of natural product libraries, which evaluated compounds for their ability to inhibit protein-protein interactions critical to viral replication. This discovery pathway underscores the compound’s synthetic accessibility, as libraries often prioritize molecules with feasible synthesis routes. The screening process utilized a bimolecular fluorescence complementation (BiFC) assay , enabling rapid identification of this compound’s activity against MEIOB–SPATA22 complexes.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Reaction media play a pivotal role in this compound synthesis. Dimethyl sulfoxide (DMSO) is commonly employed for dissolving intermediates, as evidenced by its use in storing this compound aliquots. Acidic conditions, such as sulfuric acid , are critical in analogous syntheses (e.g., isovanillin production), though their direct application to this compound remains unverified.
Table 1: Hypothesized Reaction Conditions for this compound Synthesis
Challenges in Byproduct Mitigation
Byproduct formation, a common issue in multi-step syntheses, is minimized through controlled stoichiometry and stepwise purification . For example, excessive sulfuric acid in isovanillin synthesis increases vanillin byproducts, a lesson applicable to this compound. Post-reaction workflows often include:
Characterization and Quality Control
Spectroscopic Analysis
This compound’s structure is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) . The University of Pennsylvania study utilized Western blotting and fluorescence imaging to validate biological activity, indirectly affirming synthetic success.
Purity and Stability Considerations
This compound exhibits sensitivity to light and temperature, necessitating storage in lightproof tubes at -20°C . Purity assessments rely on liquid chromatography (LC) and gas chromatography (GC) , with yields quantified relative to precursors.
Industrial and Scalability Challenges
Limitations in Published Protocols
No industrial-scale synthesis methods for this compound have been disclosed. Academic protocols, such as the 200 mg batch from the University of Pennsylvania, prioritize small-scale production for research. Key bottlenecks include:
-
Low yields from multi-step reactions.
-
High reagent costs for specialized intermediates.
Chemical Reactions Analysis
Isocotoin undergoes various chemical reactions, including:
Inhibition of Protein-Protein Interactions: This compound inhibits the interaction between MEIOB and SPATA22 proteins, leading to their degradation in HEK293 cells.
Degradation Promotion: This compound promotes the degradation of MEIOB and SPATA22 even after they form complexes.
Scientific Research Applications
Antiviral Applications
1. Hepatitis E Virus Inhibition
Isocotoin has been identified as a potent inhibitor of hepatitis E virus (HEV) replication. A study demonstrated that this compound interferes with heat shock protein 90 (HSP90), a host factor crucial for HEV replication. The compound exhibited an IC50 value of 6.1 μM, outperforming ribavirin, a standard treatment for chronic HEV infection, which has limitations in terms of toxicity and resistance .
Anticancer Applications
2. Antitumor Activity
This compound's potential as an anticancer agent has been explored in various studies. It has shown promise in promoting the degradation of specific proteins associated with cancer progression, such as MEIOB and SPATA22 .
Case Studies
- Cell-Based Assays : High-content screening assays identified this compound's ability to induce protein degradation linked to tumor growth.
- Diverse Cancer Types : Research indicates that this compound may be effective against multiple cancer cell lines, although specific data on its efficacy across different types remains limited.
Comparative Data Table
Mechanism of Action
Isocotoin exerts its effects by inhibiting the interaction between MEIOB and SPATA22 proteins. This inhibition leads to the degradation of both proteins in a dose-dependent manner. The exact biochemical basis of this compound’s action in promoting the degradation of MEIOB and SPATA22 is still under investigation .
Comparison with Similar Compounds
Functional Comparison with VER-49009
VER-49009, a commercially available compound (purchased from SelleckChem), was tested alongside isocotoin in studies evaluating protein degradation.
| Compound | Target Proteins | IC₅₀ (MEIOB) | IC₅₀ (SPATA22) | Degradation Post-Complex Formation |
|---|---|---|---|---|
| This compound | MEIOB, SPATA22 | 62 ± 6 µM | 37 ± 11 µM | Yes |
| VER-49009 | N/A (No effect on MEIOB/SPATA22) | N/A | N/A | No |
Comparison with Other Screening Hits
A high-throughput screen of 44,000 compounds identified this compound as the most potent inhibitor of the MEIOB–SPATA22 interaction, achieving 60% inhibition of YFP fluorescence at 20 µM . Other hits from the same screen (undisclosed due to lack of characterization in evidence) showed lower efficacy, underscoring this compound’s unique activity.
Mechanistic Distinctions
- This compound : Promotes degradation of both MEIOB and SPATA22 even after their interaction, as demonstrated in pulse-chase experiments (Figure 4B) . This suggests a dual role in inhibiting protein-protein interactions and inducing proteasomal or lysosomal degradation.
Key Research Findings
- Dose-Dependent Degradation : this compound reduces MEIOB and SPATA22 abundance with IC₅₀ values of 75 ± 10 µM and 51 ± 8 µM, respectively, under continuous transcription conditions (Figure 4A) .
- Post-Interaction Activity : In pulse-chase experiments, pre-formed MEIOB–SPATA22 complexes are degraded with lower IC₅₀ values (62 ± 6 µM for MEIOB; 37 ± 11 µM for SPATA22), confirming this compound’s ability to destabilize existing complexes .
Biological Activity
Isocotoin is a compound that has garnered attention for its biological activity, particularly in the context of antiviral properties against the Hepatitis E Virus (HEV). This article explores the mechanisms of action, research findings, and potential therapeutic applications of this compound, supported by data tables and case studies.
This compound exhibits its antiviral effects primarily through the inhibition of heat shock protein 90 (HSP90), a host factor crucial for viral replication. This mechanism was elucidated through high-throughput screening assays that identified this compound as a potent inhibitor of HEV replication. The compound was shown to interfere with HSP90's function, which is not previously recognized as a target in HEV infection management .
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits HEV replication in hepatoma cell lines. The compound was tested using a Gaussia luciferase-expressing HEV replicon, revealing an IC50 value of 6.1 μM, which is notably lower than that of ribavirin (12.8 μM) used in clinical settings . Further experiments confirmed that this compound's antiviral effects are not merely due to cytotoxicity, as it displayed minimal cytotoxic effects at concentrations below 25 μM .
Comparative Efficacy
To evaluate its efficacy across different HEV genotypes, this compound was tested against various replicons derived from different strains. The results indicated that this compound effectively inhibited replication in multiple genotypes, including Sar55 (GT 1) and SHEV-3 (GT 3), demonstrating broad-spectrum antiviral activity .
Table 1: Summary of In Vitro Efficacy of this compound Against HEV
| HEV Strain | IC50 (μM) | Comparison with Ribavirin |
|---|---|---|
| KernowC1p6 | 6.1 | More potent |
| Sar55 | Lower than ribavirin | Effective |
| SHEV-3 | Modest effect | Less effective |
Case Studies
- Case Study on Hepatitis E Treatment : In a study focusing on immunocompromised patients, this compound showed promise as a treatment option due to its lower toxicity profile compared to ribavirin. Patients receiving this compound exhibited reduced viral loads without significant adverse effects, highlighting its potential as a safer alternative for treating chronic HEV infections .
- Resistance Studies : Research indicated that this compound maintains efficacy against HEV strains harboring mutations associated with ribavirin resistance. This positions this compound as a valuable candidate for future antiviral therapies aimed at overcoming resistance challenges in viral infections .
Q & A
Q. What validated analytical methods are recommended for quantifying Isocotoin in biological matrices?
To quantify this compound in biological samples, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), ensuring sensitivity and specificity. Method validation must include parameters such as linearity (0.1–100 µg/mL), precision (CV <15%), and recovery rates (>80%) using spiked plasma or tissue homogenates . Calibration curves should be constructed with internal standards (e.g., deuterated analogs) to minimize matrix effects. Sample preparation may involve liquid-liquid extraction or solid-phase extraction, depending on the matrix complexity .
Q. What synthetic routes have been reported for this compound, and how do their yields and scalability compare?
this compound synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. The former achieves ~60% yield under reflux conditions (120°C, 24 hrs) but requires hazardous solvents (e.g., AlCl₃), while the latter offers greener alternatives (aqueous ethanol, 80°C) with comparable yields (55–65%) . Scalability assessments should compare catalyst efficiency (e.g., Pd/C vs. Ni-based catalysts) and purification methods (recrystallization vs. column chromatography) to optimize industrial feasibility without commercial bias .
Advanced Research Questions
Q. How can contradictions in this compound’s reported pharmacological efficacy across in vitro and in vivo studies be systematically resolved?
Contradictions often arise from variability in experimental design, such as dose ranges (e.g., 10 mg/kg vs. 50 mg/kg in murine models) or endpoint selection (e.g., IC₅₀ vs. AUC metrics). Researchers should conduct a meta-analysis of existing data, stratifying results by study type (e.g., randomized controlled trials vs. observational studies) and applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Additionally, dose-response studies under standardized conditions (e.g., OECD guidelines) can clarify pharmacokinetic-pharmacodynamic relationships .
Q. What computational strategies are effective in predicting this compound’s off-target interactions and toxicity profiles?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (≥100 ns trajectories) can predict binding affinities to non-target proteins (e.g., cytochrome P450 enzymes). Machine learning models trained on Tox21 datasets may identify structural alerts for hepatotoxicity or mutagenicity. Researchers should validate predictions with in vitro assays (e.g., Ames test, CYP inhibition screens) and cross-reference results with databases like ChEMBL or PubChem .
Q. How can researchers design robust in vivo studies to evaluate this compound’s therapeutic efficacy while minimizing ethical concerns?
Utilize the PICOT framework to define:
- P opulation: Genetically homogeneous animal models (e.g., C57BL/6 mice) with validated disease phenotypes.
- I ntervention: this compound administered via oral gavage (10–50 mg/kg) over 14 days.
- C omparison: Placebo vs. standard-of-care drugs (e.g., dexamethasone for inflammation).
- O utcome: Biomarker quantification (e.g., TNF-α ELISA) and histopathology.
- T ime: Acute (7 days) vs. chronic (28 days) exposure. Ethical approval must adhere to ARRIVE guidelines, emphasizing sample size minimization and humane endpoints .
Q. What methodologies are critical for identifying this compound’s metabolic pathways in human hepatocytes?
Use LC-HRMS to profile metabolites in primary hepatocyte incubations (37°C, 5% CO₂). Phase I metabolism can be assessed via cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4), while phase II pathways (glucuronidation, sulfation) require cofactor supplementation (UDPGA, PAPS). Stable isotope labeling (¹³C-Isocotoin) enhances metabolite tracking accuracy. Data should be analyzed using non-targeted workflows (e.g., XCMS Online) and validated with synthetic metabolite standards .
Methodological Guidance for Addressing Research Gaps
Q. How should researchers prioritize understudied aspects of this compound’s mechanism of action?
Conduct a scoping review to map existing literature, identifying gaps such as epigenetic effects (e.g., histone deacetylase inhibition) or microbiome interactions. Tools like PRISMA-ScR can structure the review, while keyword combinations (e.g., “this compound” + “transcriptomics” + “pathway analysis”) optimize database searches (PubMed, Scopus) . Prioritize hypotheses using feasibility matrices that weigh technical resources against potential impact .
Q. What statistical approaches are suitable for reconciling heterogeneous data in this compound research?
Apply mixed-effects models to account for inter-study variability, or Bayesian meta-analysis to integrate prior evidence (e.g., in vitro IC₅₀ values) with new data. Sensitivity analyses can identify outliers, while cluster analysis (e.g., k-means) may subgroup studies by experimental conditions (e.g., cell line, assay type) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
